Cas no 16803-97-7 (4,4-Diaminobenzenesulphanilide)
4,4-Diaminobenzenesulphanilide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-N-(4-aminophenyl)benzenesulfonamide
- 4,4-Diamino Benzsulphoamide
- Bis-(4-aminophenyl)-sulfonamide
- 4,4'-Diaminobenzenesulphanilide
- DASA
- DASA (4'-4' DI AMINO BANZ SULFANILIDE)
- 4,4-DIAMINO BENZSULPHONAMIDE
- 4,4'-Diamino Sulfanilide
- 4,4'-Diaminobenzenes
- 4,4-DIAMINOBENZENESULFONAMIDE
- 4,4'-DIAMINOBENZENSULPHANILIDE
- 4,4-Diaminodiphenylsulfonamide
- N-Sulfanilyl-p-phenylendiamin
- p-Aminobenzenesulfanilamide
- p-aminobenzenesulphonamido-4-aniline
- sulfabenzamide
- 4-Amino-N-(4-aminophenyl)benzenesulphonamide
- 4,4'-Diaminobenzenesulfonanilide
- DTXSID70884935
- Oprea1_386092
- SR-01000207877-1
- Benzenesulfonamide, 4-amino-N-(4-aminophenyl)-
- SCHEMBL540915
- AKOS003616653
- AS-15554
- SY317222
- MFCD00082174
- Z56877089
- 4,4-Diaminobenzenesulphanilide
- Oprea1_213884
- Cambridge id 5401608
- 16803-97-7
- 4-amino-N-(4-aminophenyl)benzene-1-sulfonamide
- W-107902
- SDCCGMLS-0065463.P001
- CHEMBL167411
- NS00052075
- SR-01000207877
- FT-0623030
- 4,4'-diaminodiphenyl sulfonamide
- AB00084021-01
- MFCD07802813
- D82228
- CS-0157464
- DB-064671
- LWOAIKNLRVQTFT-UHFFFAOYSA-N
-
- MDL: MFCD00082174
- Inchi: 1S/C12H13N3O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,13-14H2
- InChI Key: LWOAIKNLRVQTFT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N)(NC1C=CC(=CC=1)N)(=O)=O
Computed Properties
- Exact Mass: 263.07300
- Monoisotopic Mass: 263.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 107A^2
Experimental Properties
- Density: 1.41
- Boiling Point: 511.5°Cat760mmHg
- Flash Point: 263.2°C
- Refractive Index: 1.705
- PSA: 106.59000
- LogP: 4.09510
4,4-Diaminobenzenesulphanilide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
4,4-Diaminobenzenesulphanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47555-5g |
4-Amino-N-(4-aminophenyl)benzenesulfonamide |
16803-97-7 | 95% | 5g |
¥112.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47555-100g |
4-Amino-N-(4-aminophenyl)benzenesulfonamide |
16803-97-7 | 95% | 100g |
¥811.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47555-1g |
4-Amino-N-(4-aminophenyl)benzenesulfonamide |
16803-97-7 | 95% | 1g |
¥37.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X47555-25g |
4-Amino-N-(4-aminophenyl)benzenesulfonamide |
16803-97-7 | 95% | 25g |
¥324.0 | 2023-09-05 | |
| TRC | D422585-50mg |
4,4-Diaminobenzenesulphanilide |
16803-97-7 | 50mg |
45.00 | 2021-08-14 | ||
| TRC | D422585-100mg |
4,4-Diaminobenzenesulphanilide |
16803-97-7 | 100mg |
60.00 | 2021-08-14 | ||
| TRC | D422585-500mg |
4,4-Diaminobenzenesulphanilide |
16803-97-7 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | D422585-1g |
4,4-Diaminobenzenesulphanilide |
16803-97-7 | 1g |
$ 65.00 | 2022-06-05 | ||
| TRC | D422585-5g |
4,4-Diaminobenzenesulphanilide |
16803-97-7 | 5g |
$133.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF048-20g |
4,4-Diaminobenzenesulphanilide |
16803-97-7 | 95+% | 20g |
276.0CNY | 2021-07-14 |
4,4-Diaminobenzenesulphanilide Suppliers
4,4-Diaminobenzenesulphanilide Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4,4-Diaminobenzenesulphanilide
Introduction to 4,4-Diaminobenzenesulphanilide (CAS No. 16803-97-7) and Its Emerging Applications in Chemical Biology
4,4-Diaminobenzenesulphanilide, identified by the Chemical Abstracts Service Number (CAS No.) 16803-97-7, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a benzene ring substituted with both amino and sulphanilide groups, exhibits a remarkable versatility that makes it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple reactive sites on its molecular framework allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.
The structure of 4,4-diaminobenzenesulphanilide contributes to its reactivity and utility in synthetic chemistry. The amino groups (–NH₂) provide nucleophilic centers, facilitating reactions such as condensation, coupling, and hydrogenation, while the sulphanilide moiety (–SO₂NH₂) introduces additional functionality that can participate in sulfonamide bond formation or serve as a recognition element in biomolecular interactions. This dual reactivity makes the compound an attractive intermediate in organic synthesis, particularly in the construction of complex molecules that mimic natural products or designed bioactive agents.
In recent years, the pharmaceutical applications of 4,4-diaminobenzenesulphanilide have been extensively explored. Its derivatives have shown promise as inhibitors of various enzymatic targets implicated in human diseases. For instance, modifications to the sulphanilide group can enhance binding affinity to enzymes such as carbonic anhydrase or proteases, which are key players in metabolic disorders and inflammatory conditions. Preliminary studies have demonstrated that certain analogs of this compound exhibit inhibitory activity against bacterial enzymes involved in pathogenesis, highlighting their potential as antimicrobial agents.
The biological activity of 4,4-diaminobenzenesulphanilide has also been investigated in the context of drug delivery systems. Researchers have leveraged its structural features to develop targeted nanoparticles that can encapsulate therapeutic agents and release them selectively at disease sites. The amino groups on the molecule can be functionalized to bind metal ions or other biomolecules, enhancing the stability and bioavailability of incorporated drugs. Such innovations align with the growing demand for precision medicine approaches that require highly specific and efficient drug formulations.
Beyond pharmaceuticals, material science applications of 4,4-diaminobenzenesulphanilide are emerging as another frontier for exploration. Its ability to form coordination complexes with transition metals has been exploited to create luminescent materials for sensors and optoelectronic devices. The compound’s solubility characteristics also make it suitable for polymerization reactions, yielding advanced materials with tailored mechanical and electronic properties. These developments underscore the broad utility of this versatile intermediate in interdisciplinary research.
The synthetic methodologies employed in the preparation of 4,4-diaminobenzenesulphanilide have seen significant advancements. Modern synthetic routes often involve catalytic processes that improve yield and reduce environmental impact. For example, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex derivatives with minimal byproducts. Such innovations not only enhance the scalability of production but also align with green chemistry principles by minimizing hazardous waste generation.
Recent research has also highlighted the role of 4,4-diaminobenzenesulphanilide in computational chemistry and molecular modeling. Its well-defined structure serves as a benchmark for validating computational methods used to predict molecular interactions. By studying this compound’s behavior in silico, researchers can refine models that simulate drug-receptor binding dynamics or material properties at the atomic level. This computational rigor is essential for accelerating discovery in both academic and industrial settings.
The future directions for research involving 4,4-diaminobenzenesulphanilide are promising and multifaceted. Exploration into its derivatives may uncover novel bioactivities relevant to neurodegenerative diseases or cancer therapeutics. Additionally, advancements in synthetic chemistry could unlock new applications in sustainable manufacturing processes or renewable energy technologies. As our understanding of molecular interactions deepens, this compound is poised to remain at the forefront of innovation across multiple scientific disciplines.
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